molecular formula C20H21N5O B2510207 N-benzhydryl-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide CAS No. 2034305-10-5

N-benzhydryl-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide

Cat. No. B2510207
CAS RN: 2034305-10-5
M. Wt: 347.422
InChI Key: DNORGPRBXJWOAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzhydryl-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide, also known as BTCP, is a chemical compound that has been widely studied for its potential applications in scientific research. BTCP is a synthetic opioid that has been found to have a range of effects on the body, including analgesia, sedation, and respiratory depression. In

Scientific Research Applications

Drug Discovery

This compound, with its unique structure, has potential use in medicinal chemistry and drug development. The 1,2,3-triazole core is found in many prominent medicinal compounds available in the market like anticonvulsant drug Rufinamide, broad spectrum cephalosporin antibiotic cefatrizine, an anticancer drug carboxyamidotriazole and β β -lactum antibiotic tazobactam .

Organic Synthesis

The 1,2,3-triazole motif is a privileged structure that has received a great deal of attention in academics and industry . It has found broad applications in organic synthesis .

Polymer Chemistry

The compound’s unique structure allows for diverse functionalities and potential use in polymer chemistry . The 1,2,3-triazoles have high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability .

Supramolecular Chemistry

1,2,3-Triazoles are one of the most important nitrogen-containing five-membered heterocycles and have a wide range of applications in supramolecular chemistry .

Chemical Biology

The 1,2,3-triazole motif structurally resembles the amide bond, mimicking an E or a Z amide bond . This makes it useful in chemical biology .

Fluorescent Imaging

1,2,3-Triazoles have found applications in fluorescent imaging . The strong dipole moment and hydrogen bonding ability of 1,2,3-triazoles make them suitable for this application .

Materials Science

The compound is also used in materials science studies. Its high chemical stability and strong dipole moment make it suitable for various applications in this field .

Anticancer Research

One of the triazole derivatives showed effective cytotoxic activity against various cancer cell lines . This suggests potential applications of the compound in anticancer research.

Future Directions

The future directions for “N-benzhydryl-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide” could involve further exploration of its potential uses in medicinal chemistry, drug development, and material science studies. Additionally, similar triazole derivatives have been suggested as good inhibitors against carbonic anhydrase-II , indicating potential future directions in this area.

Mechanism of Action

properties

IUPAC Name

N-benzhydryl-3-(triazol-1-yl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O/c26-20(24-13-11-18(15-24)25-14-12-21-23-25)22-19(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,12,14,18-19H,11,13,15H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNORGPRBXJWOAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=CN=N2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzhydryl-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.